molecular formula C18H20ClNO2 B261870 2-(4-chlorophenoxy)-N-ethyl-2-methyl-N-phenylpropanamide

2-(4-chlorophenoxy)-N-ethyl-2-methyl-N-phenylpropanamide

Cat. No. B261870
M. Wt: 317.8 g/mol
InChI Key: GCNJTKGGGSEFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-ethyl-2-methyl-N-phenylpropanamide, commonly known as Clofencet, is a synthetic compound that is widely used in scientific research. It is a member of the amide class of compounds and is structurally similar to other amide compounds such as lidocaine and procaine. Clofencet is primarily used as a local anesthetic and has been extensively studied for its potential applications in pain management and anesthesia.

Mechanism of Action

Clofencet works by blocking the transmission of pain signals from the nerves to the brain. It does this by inhibiting the function of voltage-gated sodium channels, which are responsible for transmitting pain signals. By blocking these channels, Clofencet reduces the transmission of pain signals and thereby reduces pain and inflammation.
Biochemical and Physiological Effects:
Clofencet has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators such as prostaglandins and leukotrienes, which are responsible for causing pain and inflammation. Clofencet has also been shown to reduce the activity of certain enzymes that are involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

Clofencet has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It is also relatively inexpensive compared to other local anesthetics. However, one limitation of Clofencet is that it has a relatively short duration of action compared to other local anesthetics. This may limit its usefulness in certain types of experiments.

Future Directions

There are a number of potential future directions for research on Clofencet. One area of research could be the development of new formulations of Clofencet that have longer durations of action. Another area of research could be the development of new methods for synthesizing Clofencet that are more efficient and cost-effective. Additionally, further research could be conducted to explore the potential applications of Clofencet in other areas of medicine, such as cancer treatment or wound healing.

Synthesis Methods

Clofencet is synthesized by reacting 4-chlorophenol with ethylmagnesium bromide to form 4-chlorophenylethanol, which is then reacted with methylphenylacetyl chloride to form the final product. The synthesis process is relatively straightforward and can be carried out using standard laboratory equipment.

Scientific Research Applications

Clofencet is primarily used in scientific research as a local anesthetic. It has been extensively studied for its potential applications in pain management and anesthesia. Clofencet has been shown to be effective in reducing pain and inflammation in animal models and has also been shown to be effective in reducing pain in humans.

properties

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-ethyl-2-methyl-N-phenylpropanamide

InChI

InChI=1S/C18H20ClNO2/c1-4-20(15-8-6-5-7-9-15)17(21)18(2,3)22-16-12-10-14(19)11-13-16/h5-13H,4H2,1-3H3

InChI Key

GCNJTKGGGSEFSA-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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